molecular formula C9H8Br2OS B2675239 CHEMHERE CHEM33947 CAS No. 256651-54-4

CHEMHERE CHEM33947

Cat. No.: B2675239
CAS No.: 256651-54-4
M. Wt: 324.03
InChI Key: OVEBYZOYACCTQF-UHFFFAOYSA-N
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Description

CHEMHERE CHEM33947 is a chemical compound with the molecular formula C9H8Br2OS and a molecular weight of 324.0322 . It is known for its unique properties and applications in various scientific fields.

Preparation Methods

The preparation of CHEMHERE CHEM33947 involves several synthetic routes. One common method is the direct combination of the elements at elevated temperatures. This method is cost-effective and yields fine grains . Industrial production methods often involve large-scale synthesis using advanced techniques to ensure high purity and yield.

Chemical Reactions Analysis

CHEMHERE CHEM33947 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. .

Scientific Research Applications

CHEMHERE CHEM33947 has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of CHEMHERE CHEM33947 involves its interaction with specific molecular targets and pathways. It exerts its effects by binding to these targets and modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context .

Properties

IUPAC Name

S-[(2,6-dibromophenyl)methyl] ethanethioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8Br2OS/c1-6(12)13-5-7-8(10)3-2-4-9(7)11/h2-4H,5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVEBYZOYACCTQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)SCC1=C(C=CC=C1Br)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8Br2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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